molecular formula C35H66O6 B1243506 Gardnerilin B

Gardnerilin B

Cat. No.: B1243506
M. Wt: 582.9 g/mol
InChI Key: CKDCUELGODZXPM-DSGKDHBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gardnerilin B is a bioactive compound identified in Goniothalamus tapisoides, a plant species studied for its cytotoxic constituents . While structural details of this compound remain unspecified in available literature, it is categorized among acetogenins—a class of natural products known for their potent antitumor properties. Preliminary studies report its inhibitory effects on cancer cell lines, with an IC50 (half-maximal inhibitory concentration) of 117 μg/ml in Bel 7402 hepatocellular carcinoma cells . This compound is part of a broader investigation into plant-derived anticancer agents, though its mechanism of action and pharmacokinetic profile are yet to be fully elucidated.

Properties

Molecular Formula

C35H66O6

Molecular Weight

582.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R)-2,8,15,16-tetrahydroxytriacontyl]-2H-furan-5-one

InChI

InChI=1S/C35H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-20-25-33(38)34(39)26-21-15-14-17-22-31(36)23-18-16-19-24-32(37)28-30-27-29(2)41-35(30)40/h27,29,31-34,36-39H,3-26,28H2,1-2H3/t29-,31?,32+,33?,34?/m0/s1

InChI Key

CKDCUELGODZXPM-DSGKDHBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(C(CCCCCCC(CCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(CCCCCCC(CCCCCC(CC1=CC(OC1=O)C)O)O)O)O

Synonyms

gardnerilin B
gardnerilin-B

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Potency: Annonacin exhibits the highest potency, with an IC50 of 0.0452 μg/ml in PA1 ovarian cancer cells, suggesting superior cytotoxicity compared to this compound . this compound demonstrates moderate activity in Bel 7402 cells, though it is ~138-fold less potent than 4-Deoxyanomontacin in the same cell line .

Structural Implications :

  • While structural data for this compound is unavailable, the presence of acetyl or hydroxyl groups in analogs like 4-Acetylgigantetrocin A may enhance membrane permeability and target binding, explaining their lower IC50 values .

Functional and Therapeutic Differences

  • Mechanistic Diversity: Annonacin inhibits mitochondrial complex I, inducing apoptosis, whereas this compound’s mode of action is uncharacterized .
  • Therapeutic Gaps: Unlike 4-Deoxyanomontacin, which has been tested in multidrug-resistant models, this compound lacks data on efficacy against resistant cancers .

Q & A

Q. What methodological approaches are recommended for conducting a comprehensive literature review on Gardnerilin B?

Researchers should employ systematic search strategies across multiple databases (e.g., PubMed, Web of Science, specialized repositories) using Boolean operators to maximize precision and recall . Document search terms, inclusion/exclusion criteria, and database-specific syntax to ensure reproducibility. Prioritize peer-reviewed studies and validate findings against preprints or conference abstracts to address publication bias. Tools like PRISMA frameworks can help structure the review process .

Q. How should researchers design initial experiments to evaluate this compound's bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using validated models relevant to the compound’s hypothesized mechanism. Include positive/negative controls and determine sample size via power analysis to avoid Type I/II errors . Follow NIH guidelines for preclinical studies, including ethical approvals for animal or cellular models . Report reagent sources, batch numbers, and experimental conditions (e.g., temperature, pH) to enable replication .

What are the essential criteria for formulating a rigorous research question about this compound?

Apply the FINER framework: Ensure questions are F easible (manageable scope), I nteresting (novelty), N ovel (addresses knowledge gaps), E thical, and R elevant (theoretical/practical significance) . For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define variables, e.g., "How does this compound (Intervention) affect apoptosis (Outcome) in hepatocellular carcinoma cells (Population) compared to standard chemotherapeutics (Comparison)?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing studies on this compound's mechanisms of action?

Conduct a comparative analysis of methodologies (e.g., assay types, dosages, cell lines) to identify variables influencing divergent results . Replicate key experiments under standardized conditions, prioritizing studies with robust statistical power and transparent reporting . Use meta-analytical techniques to aggregate data, adjusting for heterogeneity via random-effects models . Discuss potential biases (e.g., publication bias, reagent variability) in the interpretation .

Q. What strategies are effective for optimizing the synthetic pathway of this compound in laboratory settings?

Employ Design of Experiments (DoE) to test multiple reaction parameters (e.g., catalysts, solvents, temperatures) simultaneously . Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to monitor intermediate purity and yield. Report detailed spectral data (e.g., 1H^1H-NMR, HRMS) for novel intermediates and final products . For scalability, evaluate energy efficiency and waste reduction using green chemistry metrics (e.g., E-factor) .

Q. How should researchers approach the development of novel this compound analogs while ensuring structural validity?

Combine computational modeling (e.g., molecular docking, QSAR) with synthetic validation to predict bioactivity and optimize structural features . Characterize analogs using spectroscopic techniques (e.g., X-ray crystallography for stereochemistry) and compare pharmacokinetic profiles (e.g., solubility, metabolic stability) to the parent compound . Validate biological activity through dose-response assays and orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .

Q. What methodologies are critical for ensuring reproducibility in this compound research?

Adopt open-science practices: Share raw data, code, and protocols via repositories like Zenodo or Figshare . Use blinded analysis for subjective endpoints (e.g., histopathology scoring) and report negative results to mitigate selective reporting . Include detailed experimental timelines to account for environmental variability (e.g., seasonal changes in cell culture conditions) .

Methodological Considerations

  • Data Analysis : Use mixed-effects models for longitudinal studies and Benjamini-Hochberg corrections for multiple comparisons .
  • Ethical Compliance : Document institutional review board approvals for biological samples and adhere to ARRIVE guidelines for animal studies .
  • Collaborative Workflows : Implement version-controlled electronic lab notebooks (e.g., LabArchives) to track protocol iterations and data provenance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.